molecular formula C17H12F3NO3 B3996727 3-hydroxy-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]-1H-indol-2-one

3-hydroxy-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]-1H-indol-2-one

Cat. No.: B3996727
M. Wt: 335.28 g/mol
InChI Key: ABSRUCXMHJBEAH-UHFFFAOYSA-N
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Description

3-hydroxy-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]-1H-indol-2-one typically involves the aldol reaction of α,β-unsaturated ketones with isatins using arginine as an organocatalyst . This method provides moderate to high yields (up to 99%) of the desired product under mild reaction conditions . The reaction proceeds via a double action process, which is facilitated by the electronic properties and steric hindrance of the substituents on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign solvents and catalysts, can be applied to scale up the synthesis process. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3-hydroxy-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]-1H-indol-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-2-oxindole: Shares the oxindole core but lacks the trifluoromethyl group.

    3-hydroxy-3-[2-oxo-2-phenylethyl]-1H-indol-2-one: Similar structure but without the trifluoromethyl group.

    3-hydroxy-3-[2-oxo-2-[2-chlorophenyl]ethyl]-1H-indol-2-one: Contains a chlorophenyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-hydroxy-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]-1H-indol-2-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability . These properties make it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

3-hydroxy-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO3/c18-17(19,20)11-6-2-1-5-10(11)14(22)9-16(24)12-7-3-4-8-13(12)21-15(16)23/h1-8,24H,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSRUCXMHJBEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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